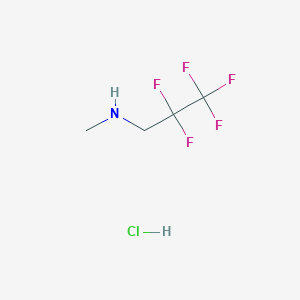

Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5N.ClH/c1-10-2-3(5,6)4(7,8)9;/h10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYABZGJUPADQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(F)(F)F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by its pentafluoropropyl group, which imparts distinct physicochemical properties. The synthesis typically involves the reaction of methylamine with 2,2,3,3,3-pentafluoropropyl chloride under controlled conditions to yield the hydrochloride salt. The fluorinated structure enhances lipophilicity and stability compared to non-fluorinated analogs.

Pharmacological Effects

- Adenosine Receptor Interactions : Research indicates that derivatives of pentafluoropropyl compounds exhibit varying affinities for adenosine receptors. For example, certain analogs have been shown to act as selective antagonists at human A3 adenosine receptors with Ki values ranging from 4.2 to 9.7 nM . This suggests potential applications in modulating physiological responses mediated by these receptors.

- Anticancer Properties : Studies have explored the anticancer potential of fluorinated compounds. This compound may influence pathways involved in cancer cell proliferation and apoptosis. For instance, Polo-like kinase 1 (Plk1), a target in cancer therapy, has been shown to be affected by structural modifications in related fluorinated compounds .

- Toxicity and Biotransformation : The mercapturic acid pathway plays a significant role in the detoxification of electrophilic compounds. This compound may undergo biotransformation via glutathione S-transferases (GSTs), leading to the formation of less toxic metabolites that can be eliminated via renal pathways .

Case Study 1: Neuroprotective Effects

In a study examining hypoxia-induced blood-spinal cord barrier breakdown in rat models, the use of pentafluoropropyl derivatives demonstrated a protective effect against radiation-induced damage. The binding of these compounds was assessed using immunohistochemistry techniques . The findings indicated that these compounds could mitigate barrier breakdown and promote neuroprotection.

Case Study 2: Antagonistic Activity at A3 Receptors

A comparative analysis involving various fluorinated derivatives highlighted that this compound exhibited notable antagonistic activity at A3 adenosine receptors. This property was evaluated through receptor binding assays and molecular docking studies . Such activity suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Solvent for Organic Reactions : The compound is utilized as a solvent in various organic reactions due to its unique solubility properties that facilitate the dissolution of organic compounds.

- Fluorinated Building Blocks : It serves as a building block for synthesizing fluorinated compounds that are essential in pharmaceuticals and agrochemicals.

2. Biology

- Enzyme Mechanism Studies : Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride has been employed to study enzyme mechanisms. Its interaction with enzymes can alter substrate binding and catalytic efficiency.

- Protein Interaction Analysis : The compound's ability to influence protein stability and functionality makes it a valuable tool in protein interaction studies.

3. Medicine

- Local Anesthetic Properties : Research indicates that this compound may exhibit local anesthetic effects comparable to traditional anesthetics. In animal models, it demonstrated reduced pain sensitivity when applied topically.

- Drug Delivery Systems : Its favorable solvent characteristics have led to investigations into its use in drug formulations aimed at improving bioavailability and targeted delivery of therapeutic agents.

4. Industry

- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and as a reagent in the synthesis of fluorinated compounds.

Case Studies

-

Local Anesthetic Effects :

- A study involved applying this compound topically on animal models. Results indicated significant pain reduction compared to control groups using traditional anesthetics.

-

Drug Delivery System Development :

- In research focused on improving drug formulations for cancer therapy, this compound was used as a solvent for hydrophobic drugs. Enhanced bioavailability was observed when compared to formulations without this solvent.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular weights of Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl(2,2,3,3,3-pentafluoropropyl)amine HCl | C₃H₄NF₅·HCl | 185.52 | Short-chain, high fluorine density |

| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | C₅H₇F₃N·HCl | ~195.58 | Cyclopropane ring, trifluoromethyl |

| N-(2,2,3,3,3-Pentafluoropropyl)acetamide | C₅H₅F₅NO | 223.10 | Acetamide backbone, pentafluoropropyl |

| 2,2-Dimethyl-3-oxo-3-((pentafluoropropyl)amino)propanoic acid | C₈H₉F₅NO₃ | 285.22 | Branched chain, keto-acid functionality |

Key Observations :

- The target compound has the lowest molecular weight due to its simple methyl-pentafluoropropylamine structure.

- Bulkier substituents (e.g., cyclopropane in [1-(trifluoromethyl)cyclopropyl]methanamine HCl) or additional functional groups (e.g., acetamide or keto-acid) increase molecular weight and alter reactivity .

Preparation Methods

Preparation via Reaction of Amines with Fluorinated Alkyl Triflates

A highly effective method involves the reaction of an amine with 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate (a triflate), which acts as a fluorinated alkylating agent. This approach is noted for its high selectivity and purity of the product.

- Reacting pyrrolidine or a primary/secondary amine with 2,2,3,3,3-pentafluoropropyl triflate.

- Using an excess of amine to serve as both reactant and solvent, which also neutralizes triflic acid generated during the reaction.

- Removal of triflate salts by filtration.

- Purification of the fluorinated amine by aqueous HCl wash to remove excess amine and impurities.

- Isolation of the hydrochloride salt by concentration and crystallization.

This method avoids halide impurities common in traditional alkyl halide routes, improving the purity of the final hydrochloride salt significantly.

Catalytic Hydrogenation and Reductive Alkylation Routes

In some synthetic schemes, the fluorinated amine precursor is obtained via catalytic hydrogenation of fluorinated intermediates, followed by reductive alkylation to install the methyl group on the nitrogen.

- The Ugi coupling reaction has been used to assemble complex fluorinated amines, followed by deprotection and cyclization steps under acidic conditions.

- Catalytic hydrogenation reduces intermediate compounds.

- Reductive N-alkylation with benzaldehyde or other aldehydes introduces the methyl group.

- The hydrochloride salt is formed by acid treatment post-synthesis.

These methods are more complex but allow for stereochemical control and incorporation of additional functional groups.

Acidification and Salt Formation

The final step in preparation is the conversion of the free amine to the hydrochloride salt, which improves stability and handling.

- Acidification is typically done by adding concentrated hydrochloric acid or HCl in dioxane to the amine solution.

- The mixture is concentrated under reduced pressure to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried.

- Purity is confirmed by HPLC and melting point analysis, with typical purities above 95% and melting points around 230–233 °C (decomposition).

Purification and Quality Control

Purification methods include:

- Aqueous washes to remove unreacted amine and triflate salts.

- Extraction with organic solvents such as dichloromethane with methanol.

- Drying over sodium sulfate.

- Chromatographic purification on silica gel if necessary.

- Final drying under reduced pressure.

Quality control involves:

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Fluorinated alkylation | Reaction of amine with 2,2,3,3,3-pentafluoropropyl triflate | High selectivity, triflate salts removed by filtration |

| Catalytic hydrogenation | Hydrogenation of fluorinated intermediates | Reduces intermediates for further functionalization |

| Reductive N-alkylation | Reaction with aldehydes under reductive conditions | Introduces methyl group on nitrogen |

| Acidification | Addition of HCl or HCl/dioxane | Formation of hydrochloride salt, precipitation |

| Purification | Aqueous extraction, chromatography | Removal of impurities, high purity (>95%) |

| Quality Control | HPLC, NMR, melting point, Karl-Fischer | Confirms identity, purity, and dryness |

Research Findings and Considerations

- The use of triflate reagents eliminates halide contamination, a common problem in traditional alkyl halide alkylation, leading to higher purity products critical for pharmaceutical applications.

- Reaction conditions such as temperature control (0–80 °C) and solvent choice (e.g., N,N-dimethylformamide, acetonitrile) affect yield and purity.

- Azeotropic drying techniques are recommended to reduce moisture, which can interfere with fluorination and amine alkylation steps.

- The fluorinated amine hydrochloride exhibits high thermal stability and well-defined melting points, important for characterization and formulation.

Q & A

What synthetic methodologies are most effective for producing Methyl(2,2,3,3,3-pentafluoropropyl)amine hydrochloride, and how can reaction yields be optimized?

Basic Research Focus

The compound is typically synthesized via nucleophilic substitution, where a pentafluoropropyl tosylate intermediate reacts with methylamine. For example, 2,2,3,3,3-pentafluoropropyl tosylate (CAS 565-42-4) serves as a key precursor, enabling displacement of the tosyl group by methylamine under basic conditions . Subsequent hydrochloridation forms the final product. Optimization can involve adjusting solvent polarity (e.g., acetonitrile or THF) and temperature to enhance nucleophilic attack efficiency.

Advanced Research Focus

Reaction efficiency can be systematically improved using statistical experimental design, such as Plackett-Burman screening to identify critical variables (e.g., stoichiometry, reaction time) and Central Composite Design (CCD) to model optimal conditions . For instance, factors like amine excess (1.5–2.0 eq.) and catalyst loading (e.g., KI for SN2 facilitation) significantly impact yield.

What analytical techniques are recommended for confirming structural integrity and purity in research-grade batches?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR resolves distinct signals for CF3 and CF2 groups, while ¹H NMR identifies methylamine protons. Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 210–230 nm) .

Advanced Research Focus

High-resolution mass spectrometry (HRMS) or LC-MS ensures accurate mass verification, particularly for detecting trace byproducts (e.g., incomplete substitution or oxidation derivatives). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities, with column selection (e.g., DB-5MS) tailored to fluorinated analytes .

How does the pentafluoropropyl group influence the compound’s physicochemical properties and potential applications?

Basic Research Focus

The pentafluoropropyl group confers high hydrophobicity (logP ~4.17) and chemical inertness, as observed in analogous fluorinated amines . This enhances lipid solubility, making the compound a candidate for blood-brain barrier penetration in neuropharmacological studies.

Advanced Research Focus

In material science, the compound may serve as a monomer for fluorinated polymers, such as poly(2,2,3,3,3-pentafluoropropyl methacrylate), which exhibit exceptional hydrophobicity and thermal stability . Computational studies (e.g., COSMO-RS) can model its solvation behavior in polar aprotic solvents to guide formulation design.

What experimental design strategies are effective for optimizing synthesis and purification?

Basic Research Focus

Classical one-variable-at-a-time (OVAT) approaches can identify baseline conditions (e.g., reflux in ethanol for 12 hours). However, this method lacks interaction analysis between variables.

Advanced Research Focus

Multivariate tools like Response Surface Methodology (RSM) quantify interactions between parameters (e.g., temperature, pH, and reagent ratios). For instance, a CCD study revealed that maintaining pH 8–9 during hydrochloridation minimizes side-product formation . Purification via recrystallization (e.g., using ethanol/water mixtures) can be optimized using solubility parameter modeling (Hansen Solubility Parameters).

How can researchers address challenges in quantifying trace impurities or degradation products?

Basic Research Focus

Reverse-phase HPLC with diode-array detection (DAD) is standard for impurity profiling. For example, a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 70:30 + 0.1% TFA) resolves methylamine derivatives .

Advanced Research Focus

Charged aerosol detection (CAD) improves sensitivity for non-UV-absorbing impurities. For degradation studies under physiological conditions (pH 7.4, 37°C), LC-MS/MS identifies hydrolytic byproducts (e.g., free amine or fluorinated alcohols) . Accelerated stability testing (40°C/75% RH) coupled with kinetic modeling predicts shelf-life.

What pharmacological or metabolic profiling approaches are relevant for this compound?

Basic Research Focus

In vitro assays (e.g., cytochrome P450 inhibition screens) assess metabolic stability. Fluorine’s electron-withdrawing effects may reduce hepatic clearance, as seen in structurally related fluorinated pharmaceuticals .

Advanced Research Focus

Isotopic labeling (e.g., ¹⁸F or ¹³C) enables tracking in biodistribution studies. Molecular docking simulations (AutoDock Vina) predict interactions with targets like serotonin transporters, leveraging structural analogs (e.g., Fluoxetine hydrochloride) .

What safety and handling protocols are critical given its physicochemical properties?

Basic Research Focus

The compound is hygroscopic and requires storage under inert atmosphere (argon) at −20°C. Personal protective equipment (PPE) includes nitrile gloves and N95 masks due to potential respiratory irritation .

Advanced Research Focus

Environmental fate studies (OECD 301B) assess aquatic toxicity, given fluorine’s persistence. Waste disposal should follow EPA guidelines for fluorinated organics (40 CFR Part 261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.